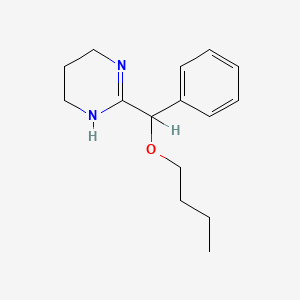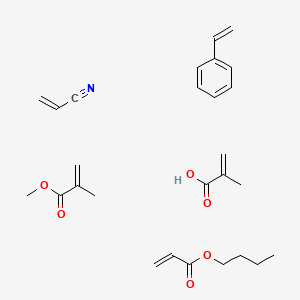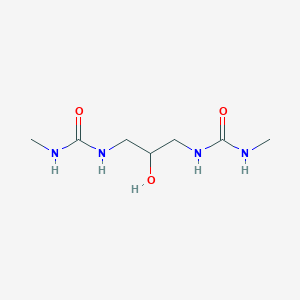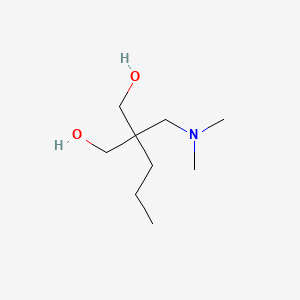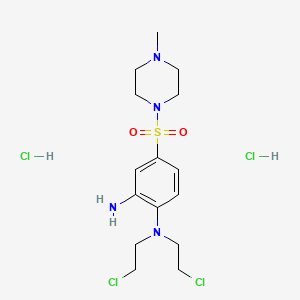
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a piperazine ring, a sulfonyl group, and bis(2-chloroethyl)amino groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable precursor to form the bis(2-chloroethyl)amino group.
Attachment of the sulfonyl group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the amino group on the aromatic ring.
Formation of the piperazine ring: The piperazine ring is formed by reacting the intermediate compound with a suitable piperazine derivative.
Final assembly and purification: The final compound is assembled by combining the intermediate products and purifying the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to interfere with DNA replication.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment with a similar mechanism of action.
Cyclophosphamide: Another alkylating agent with broad applications in cancer therapy.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride is unique due to its specific chemical structure, which combines a piperazine ring, a sulfonyl group, and bis(2-chloroethyl)amino groups
Propiedades
Número CAS |
35898-78-3 |
|---|---|
Fórmula molecular |
C15H26Cl4N4O2S |
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
1-N,1-N-bis(2-chloroethyl)-4-(4-methylpiperazin-1-yl)sulfonylbenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H24Cl2N4O2S.2ClH/c1-19-8-10-21(11-9-19)24(22,23)13-2-3-15(14(18)12-13)20(6-4-16)7-5-17;;/h2-3,12H,4-11,18H2,1H3;2*1H |
Clave InChI |
IVNWLMSWCBZIIR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N(CCCl)CCCl)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
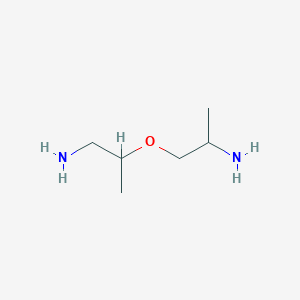
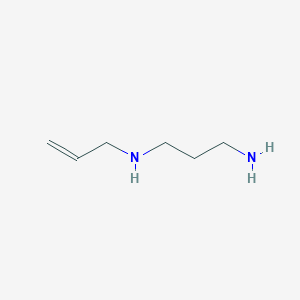

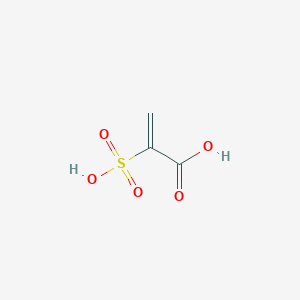
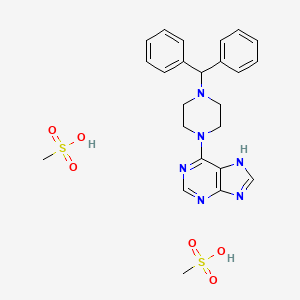
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
